molecular formula C15H9F2N B6614737 8-(3,5-Difluorophenyl)quinoline CAS No. 849416-80-4

8-(3,5-Difluorophenyl)quinoline

Cat. No. B6614737
CAS RN: 849416-80-4
M. Wt: 241.23 g/mol
InChI Key: QPOSGTWVSDQBEV-UHFFFAOYSA-N
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Description

8-(3,5-Difluorophenyl)quinoline (8-DFPQ) is a heterocyclic, organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 270.17 g/mol, and a melting point of approximately 118°C. 8-DFPQ has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Crystal Structures and Complex Formation

  • Dichloridopalladium(II), -platinum(II), and -rhodium(III) complexes containing 8-(diphenylphosphanyl)quinoline have been studied, showing how this quinoline derivative forms a planar five-membered chelate ring in these complexes (Suzuki et al., 2015).

Chemical Synthesis and Properties

  • Synthesis and crystal structure analysis of quinoline-based derivatives have been explored, including studies on their electronic and nonlinear optical properties, highlighting the significance of quinoline in biological and technological applications (Khalid et al., 2019).
  • The reactivity of 8-(dimesitylboryl)quinoline has been examined, demonstrating hydrolysis and coordination with metals like Cu(I), Ag(I), and Pd(II), which underlines the versatility of quinoline derivatives in forming coordination complexes (Son, Pudenz, & Hoefelmeyer, 2010).

Applications in Material Science

  • Quinoline derivatives such as 8-aminoquinoline and 8-nitroquinoline have been studied for their corrosion inhibition properties on aluminium alloys, showing their potential as protective agents in material science (Wang et al., 2015).

Potential in Drug Discovery

  • Quinoline compounds, including those similar to 8-(3,5-Difluorophenyl)quinoline, have been found effective in anticancer activity. Their structural diversity makes them useful in synthesizing molecules with medical benefits (Solomon & Lee, 2011).

Novel Synthesis Techniques and Potential Uses

  • Innovative synthesis methods for quinoline derivatives have been developed, exploring their potential use in various applications including in photovoltaic properties and as herbicidal agents (E., Oke, & A., 2015).

properties

IUPAC Name

8-(3,5-difluorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N/c16-12-7-11(8-13(17)9-12)14-5-1-3-10-4-2-6-18-15(10)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSGTWVSDQBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC(=C3)F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728522
Record name 8-(3,5-Difluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849416-80-4
Record name 8-(3,5-Difluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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